N-[2-(Nitroacetyl)phenyl]acetamide
Description
N-[2-(Nitroacetyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the ortho position with a nitroacetyl group (O₂N-CO-CH₂-). The nitroacetyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
CAS No. |
63892-07-9 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[2-(2-nitroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-9-5-3-2-4-8(9)10(14)6-12(15)16/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
LUAGSMXFLMUHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Nitroacetyl)phenyl]acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the reaction of acetanilide with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration of the acetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality and yield of the product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Nitroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Nitroacetyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Nitroacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-[2-(Nitroacetyl)phenyl]acetamide with analogous N-phenylacetamides, emphasizing substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (O₂N-) and trifluoromethyl (CF₃) substituents reduce electron density on the phenyl ring, enhancing resistance to electrophilic attack but limiting nucleophilic substitution reactions.
- Hydrogen Bonding: The nitroacetyl group in the target compound may facilitate unique hydrogen-bonding motifs compared to simpler nitro-substituted analogs (e.g., B1) .
Spectroscopic and Crystallographic Insights
- NMR Spectroscopy: The nitroacetyl group in the target compound would exhibit distinct ¹H NMR signals for the acetyl methyl group (~2.1 ppm) and nitro group perturbations in ¹³C NMR (~120–130 ppm for NO₂) .
- Crystal Packing: Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form stable 1D chains via N–H⋯N hydrogen bonds . The nitroacetyl group may introduce similar or more complex packing motifs.
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